REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([NH:12][CH2:13][C:14](=O)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8]>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:13][NH:12][C:10]2=[O:11])[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
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1-(3,4-dichloro-phenyl)-3-(2-oxo-2-phenyl-ethyl)urea
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Quantity
|
18 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)NC(=O)NCC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
|
Cl
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred for one week
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
disappeared giving a white foam which
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Type
|
FILTRATION
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Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
This foam was purified by recrystallization in ethanol
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C(NC=C1C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |